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Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for quantifying
intracellular free calcium concentration, particularly suited for measuring high calcium levels

due to its relatively low affinity for Ca2+. This document provides detailed application notes and
protocols for the use of Furaptra in calculating free calcium concentrations in cellular systems.

Furaptra's utility lies in its spectral shift upon binding to calcium. When excited by ultraviolet
light, the fluorescence emission intensity at approximately 510 nm is dependent on the
excitation wavelength. In a calcium-free environment, Furaptra is optimally excited at a longer
wavelength (around 369 nm), while in a calcium-saturated environment, its excitation maximum
shifts to a shorter wavelength (around 330 nm). The ratio of the fluorescence intensities at
these two excitation wavelengths provides a quantitative measure of the intracellular free
calcium concentration, which can be calculated using the Grynkiewicz equation.[1] This
ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and
changes in cell volume, leading to more accurate and reproducible results.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Furaptra for the calculation
of free calcium concentration. It is important to note that the dissociation constant (Kd) can be
influenced by experimental conditions such as pH, temperature, and ionic strength.[1]
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Parameter

Description

Typical Value

Kd for Ca2+

Dissociation constant for

calcium.

~25 uM[1][2]

Excitation Wavelength (Ca2+-

free)

Optimal excitation wavelength

in the absence of calcium.

~369 nm[1][2][3]

Excitation Wavelength (Ca2+-
bound)

Optimal excitation wavelength

when saturated with calcium.

~330 nm[1][2][3]

Emission Wavelength

Peak fluorescence emission

wavelength.

~510 nm[4]

Principle of Ratiometric Calcium Measurement

The ratiometric nature of Furaptra allows for the accurate determination of intracellular calcium
concentration. The following diagram illustrates the principle of this measurement.
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Caption: Principle of ratiometric calcium measurement using Furaptra.

Experimental Protocols
Protocol 1: Loading Cells with Furaptra-AM
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This protocol describes the loading of adherent cells with the acetoxymethyl (AM) ester form of
Furaptra, which is membrane-permeant.

Materials:

Furaptra-AM (Mag-Fura-2 AM)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127

HEPES-buffered saline (HBS) or other appropriate physiological buffer

Adherent cells cultured on coverslips or in microplates
Procedure:
o Prepare Stock Solutions:
o Prepare a 1-5 mM stock solution of Furaptra-AM in anhydrous DMSO.
o Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
o Prepare Loading Buffer:

o For a final concentration of 2-5 uM Furaptra-AM, dilute the Furaptra-AM stock solution
into HBS.

o Add an equal volume of the 20% Pluronic F-127 stock solution to the diluted Furaptra-AM
to aid in dispersion. The final concentration of Pluronic F-127 should be around 0.02%.

o Vortex the loading buffer thoroughly.
e Cell Loading:
o Remove the culture medium from the cells.

o Wash the cells once with HBS.
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o Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes. The optimal
loading time may vary depending on the cell type.

e Washing:

o After incubation, remove the loading buffer and wash the cells twice with fresh HBS to
remove any extracellular dye.

o Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for
complete de-esterification of the Furaptra-AM by intracellular esterases.

o Ready for Measurement: The cells are now loaded with the active, calcium-sensitive form of
Furaptra and are ready for fluorescence measurements.

Protocol 2: Fluorescence Measurement and Data
Acquisition

This protocol outlines the procedure for measuring the fluorescence signals required for
calculating the calcium concentration.

Equipment:

» Fluorescence microscope or plate reader equipped with excitation filters for ~330 nm and
~370 nm and an emission filter for ~510 nm.

o Data acquisition software.
Procedure:
e Instrument Setup:

o Set the excitation wavelengths to alternate between the Ca2+-bound (~330 nm) and
Ca2+-free (~370 nm) excitation wavelengths of Furaptra.

o Set the emission wavelength to ~510 nm.

e Baseline Measurement:
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o Acquire a baseline fluorescence ratio from the resting cells before applying any stimulus.

e Stimulation:
o Apply the experimental stimulus (e.g., agonist, ionophore) to the cells.
o Data Acquisition:
o Record the fluorescence intensities at the two excitation wavelengths over time.

o Calculate the ratio (R) of the fluorescence intensity at the Ca2+-bound excitation
wavelength to the intensity at the Ca2+-free excitation wavelength for each time point.

o Background Correction:

o Measure the background fluorescence from a region without cells and subtract this value
from the measured fluorescence intensities before calculating the ratio.

Protocol 3: In Vitro Calibration for Rmin and Rmax
Determination

To accurately calculate the free calcium concentration using the Grynkiewicz equation, it is
essential to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is
typically done through an in vitro calibration.

Materials:

Furaptra, salt form (e.g., potassium salt)

Calcium-free buffer (containing EGTA, e.g., 10 mM)

Calcium-saturating buffer (containing a high concentration of CaCl2, e.g., 10 mM)

lonophore (e.g., lonomycin or Triton X-100)
Procedure:

e Prepare Calibration Solutions:
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o Prepare a solution of the Furaptra salt in the calcium-free buffer.

o Prepare a solution of the Furaptra salt in the calcium-saturating buffer.

e Determine Rmin:
o Load cells with Furaptra-AM as described in Protocol 1.

o Expose the cells to the calcium-free buffer containing an ionophore (e.g., 5-10 uM
lonomycin) to deplete intracellular calcium.

o Measure the fluorescence ratio as described in Protocol 2. This ratio represents Rmin.
e Determine Rmax:

o Expose the same cells to the calcium-saturating buffer containing the ionophore to
saturate the intracellular dye with calcium.

o Measure the fluorescence ratio. This ratio represents Rmax.
o Determine Sf2/Sb2:

o Sf2 is the fluorescence intensity at the second excitation wavelength (~370 nm) in the
calcium-free solution.

o Sb2 is the fluorescence intensity at the second excitation wavelength (~370 nm) in the
calcium-saturating solution.

o Calculate the ratio Sf2/Sb2.

Calculation of Free Calcium Concentration

The free calcium concentration ([Ca2+]) is calculated using the Grynkiewicz equation:
[Ca2+] =Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:

o [Ca2+]is the free calcium concentration.
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e Kd is the dissociation constant of Furaptra for Ca2+ (~25 pM).

e R is the experimentally measured fluorescence ratio.

e Rmin is the minimum fluorescence ratio in a calcium-free environment.

e Rmax is the maximum fluorescence ratio in a calcium-saturating environment.

e Sf2/Sh2 is the ratio of fluorescence intensities at the second excitation wavelength under
calcium-free and calcium-saturating conditions, respectively.

Workflow for Calculating Free Calcium
Concentration

The following diagram illustrates the workflow from raw fluorescence data to the final calculated

free calcium concentration.
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Caption: Workflow for calculating free calcium concentration from Furaptra data.

Considerations and Troubleshooting

e Dye Loading: Incomplete de-esterification of Furaptra-AM can lead to compartmentalization
of the dye in organelles and inaccurate measurements. Ensure adequate incubation time
after loading.

o Autofluorescence: Cellular autofluorescence can interfere with the signal. It is important to
measure and subtract the background fluorescence.

e pH Sensitivity: The fluorescence of Furaptra can be sensitive to changes in pH. It is
advisable to maintain a stable pH throughout the experiment.

o Calibration: The accuracy of the calculated calcium concentration is highly dependent on the
accuracy of the calibration parameters (Rmin, Rmax, Kd). It is recommended to perform an
in situ calibration if possible, as the properties of the dye can be different inside the cell
compared to a buffer solution.

» Phototoxicity: Prolonged exposure to UV excitation light can be phototoxic to cells. Use the
lowest possible excitation intensity and exposure time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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furaptra-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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